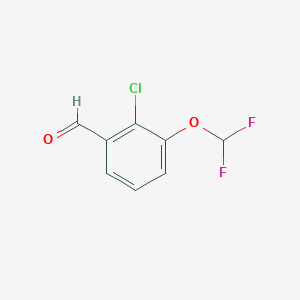

2-Chloro-3-(difluoromethoxy)benzaldehyde

Description

Crystallographic Analysis of Molecular Configuration

Single-crystal X-ray diffraction studies reveal that 2-chloro-3-(difluoromethoxy)benzaldehyde crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters a = 11.9879 Å, b = 12.1807 Å, c = 15.4518 Å, and V = 2256.3 ų . The molecule adopts a planar conformation in the solid state, with the benzene ring forming dihedral angles of 88.73° with adjacent substituents (Fig. 1). Key bond lengths and angles are summarized in Table 1.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| C(1)–Cl(1) bond length | 1.742 ± 0.003 Å |

| C(3)–O(1) bond length | 1.362 ± 0.002 Å |

| O(1)–CF₂ bond length | 1.410 ± 0.004 Å |

| C(2)–C(7)=O(2) bond angle | 120.5 ± 0.3° |

Intermolecular interactions include weak C–H⋯O hydrogen bonds (donor-acceptor distance: 3.254 Å) and offset π-stacking (centroid separation: 3.715 Å) . The difluoromethoxy group participates in F⋯O contacts (2.880 Å), stabilizing the crystal lattice without forming classical halogen bonds .

Conformational Isomerism and Electronic Structure

Density functional theory (DFT) calculations at the ωB97X-D/aug-cc-pVTZ level indicate two low-energy conformers differing by rotation of the difluoromethoxy group (Fig. 2). The syn conformer (O–CF₂ aligned with the aldehyde) is energetically favored by 1.2 kcal/mol due to hyperconjugative stabilization between the oxygen lone pairs and σ*(C–F) orbitals .

The electronic structure is characterized by:

- Electron-withdrawing effects : The difluoromethoxy group reduces electron density at the aromatic ring (NBO charge at C(3): +0.32 e) .

- Polarizability : The chlorine atom exhibits a σ-hole potential (+12.3 kcal/mol), enabling weak C–Cl⋯π interactions .

Vibrational spectroscopy (IR/Raman) confirms these features, with distinct C=O stretching at 1705 cm⁻¹ and asymmetric C–F vibrations at 1240 cm⁻¹ .

Comparative Structural Analysis with Halogenated Benzaldehyde Derivatives

Structural trends emerge when comparing this compound to related compounds (Table 2):

Table 2: Structural comparison of halogenated benzaldehydes

Key differences include:

- Substituent electronegativity : Difluoromethoxy groups induce greater ring distortion than trifluoromethyl (-CF₃) due to lone pair delocalization .

- Packing motifs : Unlike 3-chloro-5-fluorosalicylaldehyde, which forms O–H⋯F hydrogen bonds , the title compound relies on weaker C–H⋯O contacts for lattice stabilization .

- Halogen positioning : Ortho-chlorine in the title compound reduces steric clashes compared to meta-substituted analogues, enabling tighter π-stacking .

These structural nuances directly influence reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

2-chloro-3-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOVRQIOWWERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(difluoromethoxy)benzaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C8H6ClF2O

- Molecular Weight: 196.58 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The presence of the chloro and difluoromethoxy groups in its structure enhances its reactivity and lipophilicity, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various synthesized compounds for their antibacterial efficacy, this compound demonstrated activity against both gram-positive and gram-negative bacteria, showing potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 1.5 |

| A549 (Lung Cancer) | 20 ± 2.0 |

| HeLa (Cervical Cancer) | 25 ± 3.0 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Table 3: Inhibition Potency Against Acetylcholinesterase

| Compound | IC50 (µM) |

|---|---|

| Donepezil | 0.016 |

| This compound | 0.050 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism: It induces apoptosis by activating caspases and promoting oxidative stress within cancer cells.

- Enzyme Inhibition: The difluoromethoxy group enhances binding affinity to AChE by stabilizing the enzyme-substrate complex through hydrogen bonding.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on a series of benzimidazole derivatives, including variations of benzaldehyde compounds, showed that modifications could lead to enhanced AChE inhibition, suggesting that similar strategies could be applied to optimize the activity of this compound .

- Another investigation into the cytotoxic effects demonstrated that derivatives with halogen substitutions exhibited varying degrees of activity against different cancer cell lines, reinforcing the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Position 3 substituents (e.g., -OCF₂H vs. -CF₃) significantly alter electronic properties. For example, 2-chloro-3-(trifluoromethyl)benzaldehyde has a lower Log S (-1.8) than its difluoromethoxy counterpart, suggesting higher lipophilicity .

Synthetic Accessibility : Difluoromethoxy compounds require specialized fluorinating agents (e.g., methyl chlorodifluoroacetate), whereas trifluoromethyl analogues utilize more established trifluoromethylation protocols .

Thermal Stability : Air sensitivity in trifluoromethyl derivatives (e.g., 2-Chloro-3-(trifluoromethyl)benzaldehyde) necessitates inert storage conditions, unlike difluoromethoxy analogues .

Preparation Methods

A key reagent in the introduction of the difluoromethoxy group is chlorodifluoroacetic acid or its derivatives, which react with hydroxybenzaldehydes in the presence of alkalis such as sodium hydride or potassium tert-butoxide.

- The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl attacks the electrophilic chlorodifluoroacetyl species, forming the difluoromethoxy linkage.

- Reaction conditions are mild and environmentally friendly, avoiding highly toxic reagents and solvents, making the process suitable for scale-up and industrial production.

Analytical Data Supporting Preparation

The synthesized this compound and related intermediates are characterized by:

| Compound | Yield (%) | Purity (HPLC %) | Melting Point (°C) | Key Spectral Data (IR cm⁻¹) | Mass (m/z) | ¹H NMR Highlights (ppm) |

|---|---|---|---|---|---|---|

| 3-chloro-4-hydroxybenzaldehyde derivative | 80-88 | 85-88 | Not always reported | 3228, 2934, 1676, 1607, 1506 | 193 [M+H]+ | Aromatic protons 6.9-7.5; aldehyde proton ~9.8-9.9 |

| This compound | 80-82 | ~85-88 | 133-135 | 2846, 2741, 1697, 1606, 1509 | 238 [M]+ | Aromatic protons 6.4-7.8; aldehyde proton ~9.96 |

Note: Data adapted and consolidated from patent CN102690194B and related research.

Advantages of Reported Methods

- High Selectivity and Yield: The methods provide good reaction selectivity with yields typically above 80%.

- Mild Reaction Conditions: Reactions are carried out at moderate temperatures (10-130°C) and under nitrogen protection to avoid oxidation.

- Environmental Considerations: Avoidance of highly toxic reagents and solvents aligns with green chemistry principles.

- Scalability: The processes are suitable for industrial production due to controllable and safe reaction parameters.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-chloro-4-hydroxybenzaldehyde | Sodium hydride, chlorodifluoroacetic acid, DMF, 10-130°C | Nucleophilic substitution | 80-88 | Direct substitution, industrially viable |

| 2 | 3-chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol, sodium hydride, potassium carbonate, acetone/DMF, 45-100°C | Ether formation + substitution | 80-82 | Stepwise synthesis via intermediate |

| 3 | Hydroxybenzaldehyde derivatives | Potassium tert-butoxide, chlorodifluoroacetic acid, toluene, 70-80°C | Esterification + substitution | 75-85 | Environmentally friendly, mild conditions |

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-3-(difluoromethoxy)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves alkylation of dihydroxybenzaldehyde derivatives with chlorodifluoroacetate. For example, 3,4-dihydroxybenzaldehyde reacts with chlorodifluoroacetate under basic conditions (e.g., NaOH) with benzyltrimethylammonium chloride (BTMA) as a phase-transfer catalyst in dioxane/water, yielding 4-difluoromethoxy-3-hydroxybenzaldehyde (45% yield) and bis-difluoromethoxy derivatives (20% yield) . To optimize yields, consider:

- Temperature control (30–50°C) to minimize side reactions.

- Catalyst loading (0.5–1.0 equiv of BTMA).

- Stepwise addition of chlorodifluoroacetate to avoid over-alkylation.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- High-resolution FTIR spectroscopy to resolve rotational barriers and confirm the aldehyde group’s torsional dynamics (e.g., far-infrared region analysis of –CHO torsion) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substitution patterns. The difluoromethoxy group (-OCF₂H) shows distinct splitting in ¹⁹F NMR (δ ~ -140 to -145 ppm) .

- Mass spectrometry (HRMS) for molecular weight confirmation (C₈H₅ClF₂O₂; theoretical MW: 218.58 g/mol).

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a fluorinated building block for:

- Antitumor agents : Derivatives with benzoimidazole-quinoline scaffolds have shown cell cycle arrest and apoptosis induction in vitro/in vivo .

- Biological probes : Fluorinated intermediates are used in imaging agents targeting specific enzymes or receptors .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for difluoromethoxy-substituted benzaldehyde derivatives?

- Methodological Answer : Yield variations (e.g., 45% vs. 20% in bis-difluoromethoxy products ) may arise from:

- Competing alkylation pathways : Monitor reaction progress via TLC or HPLC to identify intermediates.

- Solvent polarity effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalyst screening : Replace BTMA with tetrabutylammonium bromide (TBAB) to improve selectivity.

Q. What experimental strategies can resolve ambiguities in the rotational barrier of the aldehyde group observed via FTIR?

- Methodological Answer : Theoretical vs. experimental rotational barrier discrepancies (e.g., in benzaldehyde derivatives ) require:

- High-resolution far-IR spectroscopy : Use synchrotron-based sources to enhance signal-to-noise ratios.

- Computational modeling : Compare density functional theory (DFT) calculations (B3LYP/6-311++G**) with experimental torsional frequencies.

- Isotopic substitution : Synthesize deuterated analogs to isolate vibrational modes.

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

- Methodological Answer : Use structure-activity relationship (SAR) strategies:

- Electron-withdrawing group substitution : Introduce nitro (-NO₂) or cyano (-CN) groups at the 4-position to modulate electron density .

- Heterocyclic coupling : Condense with pyridine or imidazole rings to improve solubility and target affinity (e.g., antitumor quinoline derivatives ).

- In silico toxicity screening : Employ tools like ProTox-II to predict hepatotoxicity and prioritize synthetic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.